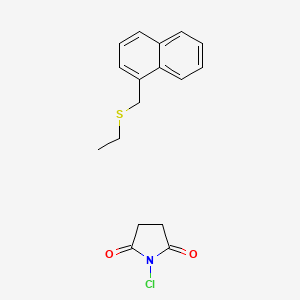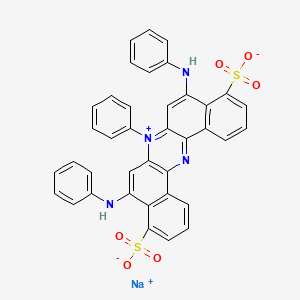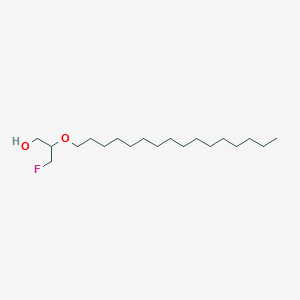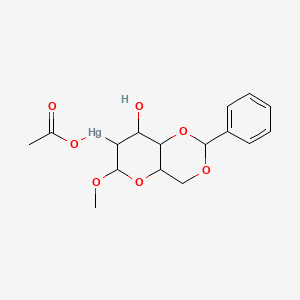
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” is a complex mixture of several organic compounds. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry. These compounds are often used in polymer synthesis, coatings, adhesives, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(butoxymethyl)prop-2-enamide: This compound can be synthesized through the reaction of prop-2-enamide with butoxymethyl chloride in the presence of a base such as sodium hydroxide.
Ethyl prop-2-enoate: It is typically prepared by the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
Methyl 2-methylprop-2-enoate: This ester can be synthesized by reacting 2-methylprop-2-enoic acid with methanol using an acid catalyst.
2-methylprop-2-enenitrile: This compound is usually obtained through the dehydration of 2-methylprop-2-enamide using a dehydrating agent such as phosphorus pentoxide.
2-methylprop-2-enoic acid: It can be produced by the oxidation of isobutylene using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions with optimized conditions to maximize yield and purity. For example, the esterification reactions for ethyl prop-2-enoate and methyl 2-methylprop-2-enoate are carried out in continuous reactors with efficient separation techniques to isolate the desired products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-methylprop-2-enoic acid can undergo oxidation to form various oxidation products depending on the conditions.
Reduction: N-(butoxymethyl)prop-2-enamide can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Ethyl prop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of these compounds varies depending on their specific applications. For example, in polymerization reactions, ethyl prop-2-enoate and methyl 2-methylprop-2-enoate act as monomers that undergo radical polymerization to form polymers. In biological systems, 2-methylprop-2-enoic acid can act as a precursor for the synthesis of various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2-methylprop-2-enoate
- Methyl prop-2-enoate
- 2-methylenebutanedioic acid
- Prop-2-enamide
- Prop-2-enenitrile
Uniqueness
The uniqueness of the compound “N-(butoxymethyl)prop-2-enamide; ethyl prop-2-enoate; methyl 2-methylprop-2-enoate; 2-methylprop-2-enenitrile; 2-methylprop-2-enoic acid” lies in its combination of different functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65623-01-0 |
|---|---|
Molekularformel |
C26H42N2O8 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
N-(butoxymethyl)prop-2-enamide;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.2C5H8O2.C4H5N.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-4(2)3-5;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
LMIAJTYTFBQUJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCNC(=O)C=C.CCOC(=O)C=C.CC(=C)C#N.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Verwandte CAS-Nummern |
65623-01-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)





![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)


![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


